An In-depth Technical Guide to 2-Bromo-m-xylene (CAS: 576-22-7)
An In-depth Technical Guide to 2-Bromo-m-xylene (CAS: 576-22-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Bromo-m-xylene, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.
Core Properties of 2-Bromo-m-xylene
2-Bromo-m-xylene, also known as 1-Bromo-2,6-dimethylbenzene, is a versatile aryl halide.[1][2] Its utility in advanced organic synthesis stems from the reactivity of its carbon-bromine bond, making it a valuable precursor for a variety of chemical transformations.[3]
Physicochemical Data
The fundamental physicochemical properties of 2-Bromo-m-xylene are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 576-22-7 | [1] |
| Molecular Formula | C₈H₉Br | [1] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Melting Point | -10 °C | [1][5] |
| Boiling Point | 206 °C | [1][5] |
| Density | 1.389 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.555 | [1][5] |
| Flash Point | 73 °C (163.4 °F) | [2][4] |
| Solubility | Soluble in ethanol (B145695), acetone, and benzene.[5][6][7] | [5][6][7][8][9] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 2-Bromo-m-xylene. Key spectral data are outlined below.
| Spectrum Type | Key Features/Notes | Reference(s) |
| ¹H NMR | Data available, but specific shifts require consultation of spectral databases. | [10][11] |
| ¹³C NMR | Data available, but specific shifts require consultation of spectral databases. | [12][13] |
| Infrared (IR) | FTIR, ATR-IR, and vapor phase IR spectra are available. | [14] |
| Mass Spectrometry (MS) | Data available through various spectral databases. | [14] |
Synthesis of 2-Bromo-m-xylene
A reliable and regioselective method for the synthesis of 2-Bromo-m-xylene is through the Sandmeyer-type reaction, starting from 2,6-dimethylaniline (B139824). This approach circumvents the regioselectivity challenges associated with the direct bromination of m-xylene.[3]
Experimental Protocol: Synthesis from 2,6-Dimethylaniline
This protocol details the diazotization of 2,6-dimethylaniline followed by a copper(I) bromide-mediated substitution.[1]
Materials:
-
2,6-dimethylaniline (2,6-xilidine)
-
Ethanol (EtOH)
-
48% aqueous Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol, 1 equiv) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol, 1.3 equiv) in water (1.0 mL) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the diazonium salt.[1]
-
In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol, 0.60 equiv) in 48% aqueous HBr (4.0 mL).[1]
-
Add the CuBr solution dropwise to the diazonium salt solution at 0 °C.[1]
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[1]
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[1]
-
Dry the organic layer over MgSO₄ and filter.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford 2-Bromo-m-xylene.[1]
Key Reactions and Applications
2-Bromo-m-xylene is a valuable building block for constructing more complex molecules, primarily through cross-coupling reactions.[3] It serves as a critical starting material in the pharmaceutical industry for the synthesis of drug candidates and in materials science for developing novel organic materials.[1][3]
Grignard Reaction
The formation of a Grignard reagent from 2-Bromo-m-xylene opens up a wide range of synthetic possibilities for carbon-carbon bond formation.
Representative Protocol for Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel.
-
Add a solution of 2-Bromo-m-xylene in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the magnesium turnings.
-
The reaction is often initiated with a small crystal of iodine or by gentle heating.
-
Once the reaction has started, continue the addition of 2-Bromo-m-xylene at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically stirred until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, and 2-Bromo-m-xylene is an excellent substrate for this reaction.[3]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 2-Bromo-m-xylene, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.
-
Heat the reaction mixture with stirring until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
Safety and Handling
2-Bromo-m-xylene is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Information
-
Pictograms:
-
-
Signal Word: Warning[15]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P405: Store locked up.[3]
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][5] Avoid contact with skin, eyes, and clothing.[2][5] Keep away from heat, sparks, and open flames.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents.[2]
This guide serves as a foundational resource for the safe and effective use of 2-Bromo-m-xylene in a research and development context. For more detailed information, consult the referenced safety data sheets and publications.
References
- 1. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 2-Bromo-m-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 10. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.pt [fishersci.pt]
- 16. researchgate.net [researchgate.net]
